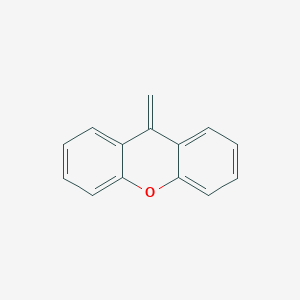

9-Methylenexanthene

説明

9-Methylenexanthene is a derivative of xanthene . Xanthene and its derivatives, known as methylxanthines, are a group of pharmaceuticals that antagonize adenosine receptors in the central nervous system and peripheral tissues . They include caffeine, theophylline, and pentoxifylline .

Synthesis Analysis

The synthesis of xanthones and their derivatives has been extensively studied . The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Molecular Structure Analysis

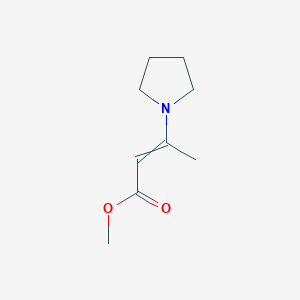

This compound contains a total of 27 bonds; 17 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 ether (aromatic) .Chemical Reactions Analysis

Reactions between 9-methylxanthine and platinum (IV) complexes having ammine, organic amine, and chloro ligands are speeded up dramatically by additions of small amounts of the analogous platinum (II) complex .科学的研究の応用

Electronic Interactions in Cross-Conjugated Systems

9-Methylenexanthene has been studied for its role in electronic interactions within cross-conjugated systems. Research by Fan et al. (2017) explored a series of compounds bridged by geminal diethynylethene (gem-DEE), including 9-[bis(ferrocenylethynyl)methylene]-9H-xanthene. These studies are crucial for understanding electronic coupling and mixed-valence compounds in organic electronics (Yang Fan et al., 2017).

Photolabile Amine Protecting Group in Flow Chemistry

This compound derivatives, such as 9-Methylxanthene, have been optimized as photolabile protecting groups for amines in flow chemistry, demonstrating excellent deprotection yields. This development by Yueh et al. (2015) is significant for multistep continuous-flow synthesis in pharmaceutical and chemical industries (Han Yueh et al., 2015).

Synthesis of Heterocyclic Compounds

9H-Thioxanthen-9-ones, including derivatives of this compound, are important in synthesizing biologically active and medicinally significant compounds. Javaheri et al. (2016) described the synthesis of such compounds, highlighting their relevance in medicinal chemistry (M. Javaheri et al., 2016).

Optical and Electronic Properties in Oligothiophenes

The study of oligothiophenes terminated with this compound derivatives by Lukes et al. (2007) provides insights into their optical and electronic properties. This research is important for the development of materials with specific fluorescence and absorption characteristics in optoelectronics (Vladimír Lukes et al., 2007).

Synthesis of Catalyzed Xanthene Derivatives

9-Aryl-1,8-dioxo-octahydroxanthene derivatives, synthesized using nano-TiO2 as a catalyst, demonstrate the potential of this compound in facilitating efficient catalytic reactions. This research by Khazaei et al. (2013) contributes to the field of green chemistry and catalysis (A. Khazaei et al., 2013).

作用機序

将来の方向性

The potential shown by methylxanthines in such a wide range of conditions should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

特性

IUPAC Name |

9-methylidenexanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPGIFCLSBMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433387 | |

| Record name | 9-methylenexanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55164-22-2 | |

| Record name | 9-methylenexanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene](/img/structure/B3271549.png)